methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate
Description
N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group bearing a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The molecule also contains a second 5,6-dihydro-1,4-dioxine-2-carboxamide group directly attached to the thiazole ring.
Properties
IUPAC Name |
methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPEIYEKWLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes . The reactions are usually carried out under acidic or basic conditions, with solvents such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its benzimidazole core makes it a potential candidate for studying biological processes and interactions, particularly those involving enzymes and receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other thiazole-based derivatives. A notable analogue is N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide (PubChem ID: see ). Key differences include:
- Substituent on the thiazole ring : The target compound has a phenyl-dihydrodioxine carboxamide substituent, while the analogue features a tetrahydronaphthalenyl group .
Table 1: Structural Comparison
*Estimated using fragment-based methods.
Crystallographic and Computational Analysis
- Structural Confirmation : While specific crystallographic data for the target compound are unavailable, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles for analogues .
- Docking Studies: Computational models predict stronger binding to serine/threonine kinases due to the dual carboxamide motifs, compared to mono-substituted thiazoles .
Biological Activity
Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.24 g/mol
- CAS Number : 19809-30-4
Structure
The compound features a benzimidazole core, which is known for its diverse biological activities. The phenoxymethyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:
- Case Study : A derivative with a similar benzimidazole structure demonstrated IC values ranging from 4 to 17 μM against various cancer cell lines such as A549 and HCT116, showcasing promising anticancer activity compared to standard treatments like 5-fluorouracil (5-FU) and SU11248 .
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties:
- Research Findings : Compounds with the benzimidazole nucleus have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenoxymethyl group | Enhances solubility and bioactivity |
| Variations in the benzimidazole ring | Alters potency against specific cancer cell lines |
Research indicates that specific substitutions can significantly enhance the compound's efficacy .
The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures often act through:
- Inhibition of DNA synthesis : Targeting DNA replication in cancer cells.
- Disruption of bacterial cell wall synthesis : Leading to increased susceptibility to antibiotics.
Safety Profile
While many benzimidazole derivatives are well-tolerated, ongoing studies are necessary to fully establish the safety profile of this compound.
Q & A
Q. What are the optimized reaction conditions for synthesizing methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between a chloroacetate ester and a benzimidazole derivative. Key steps include:
- Solvent and Base Optimization : Dichloromethane (DCM) and diisopropylethylamine (DIPEA) are optimal for generating the chloroacetate intermediate, as demonstrated in analogous syntheses of benzyl 2-chloroacetate (yield >85%) .
- Reaction Time : Stirring for 24 hours at room temperature ensures complete substitution, monitored via TLC .
- Workup : Ethyl acetate/water extraction separates the organic phase, followed by drying and solvent removal .
Q. How can researchers confirm the purity and structure of the synthesized compound?
- Methodological Answer :
- TLC Monitoring : Use hexane:ethyl acetate (60:40 v/v) as a mobile phase (Rf ~0.77 for related benzimidazole derivatives) .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Look for characteristic signals, e.g., methyl ester protons at δ ~3.7 ppm and aromatic benzimidazole protons between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and benzimidazole N-H stretching (~3400 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity (>98%) .
Advanced Research Questions
Q. How can regioselectivity challenges in benzimidazole functionalization be addressed?
- Methodological Answer :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation. For example, using CuSO₄·5H₂O and sodium ascorbate in water/ethanol (50:50) achieves >90% yield of triazole-linked derivatives .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH of benzimidazole) with trityl groups to direct substitution to the phenoxymethyl position .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism in imidazole derivatives) by obtaining single-crystal structures .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic signals in crowded spectra, as seen in triazole-benzimidazole hybrids .
Q. How do substituents on the phenoxymethyl group influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., 4-F, 4-Br) or donating (e.g., 4-OCH₃) groups on the phenyl ring. For example, bromo-substituted analogs (e.g., compound 9c) show enhanced antimicrobial activity due to increased lipophilicity .
- Docking Studies : Use software like AutoDock to predict binding modes. Fluorinated derivatives (e.g., 9b) exhibit stronger hydrogen bonding with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
